RN-18

Description

RN-18 (C₁₉H₁₅N₃O₄S) is a first-in-class small-molecule inhibitor of the HIV-1 viral infectivity factor (Vif), identified via high-throughput screening . Its mechanism involves antagonizing Vif-mediated degradation of APOBEC3G (A3G), a host restriction factor that induces lethal hypermutations in viral DNA. This compound restores intracellular A3G levels, enhances its incorporation into virions, and promotes Vif degradation in a proteasome-dependent manner, thereby reducing viral infectivity .

Properties

IUPAC Name |

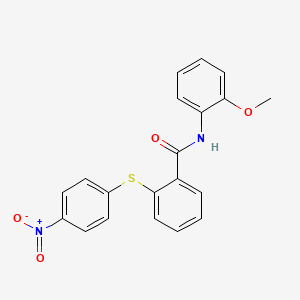

N-(2-methoxyphenyl)-2-(4-nitrophenyl)sulfanylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O4S/c1-26-18-8-4-3-7-17(18)21-20(23)16-6-2-5-9-19(16)27-15-12-10-14(11-13-15)22(24)25/h2-13H,1H3,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKNUDHUHXMELIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=CC=CC=C2SC3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70361711 | |

| Record name | 2-(4-Nitrophenylthio)-N-(2-methoxyphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70361711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

431980-38-0 | |

| Record name | 2-(4-Nitrophenylthio)-N-(2-methoxyphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70361711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chemical Reactions Analysis

RN-18 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another.

Scientific Research Applications

Medical Applications

- Cancer Treatment: RN-18 has been proposed for use in targeted radiotherapy. Its ability to emit alpha particles allows for localized treatment of tumors with minimal damage to surrounding tissues. Case studies have shown promising results in treating specific types of cancers where traditional therapies have failed .

- Radiological Studies: this compound is utilized in studies assessing the biological effects of radiation exposure, contributing to the understanding of radon's impact on human health.

Environmental Monitoring

- Radon Detection: this compound is employed in environmental science for detecting radon levels in residential and commercial buildings. High concentrations of radon can pose significant health risks, making its monitoring crucial .

- Air Quality Assessment: The compound aids in evaluating air quality by measuring radon emissions from geological formations, particularly in areas with granite bedrock where radon accumulation is more likely.

Industrial Applications

- Noble Gas Separation: this compound plays a role in industrial air separation processes, enhancing the efficiency of noble gas extraction methods. This application is critical for producing high-purity gases for various industrial uses .

- Research and Development: Researchers are exploring this compound's potential as a tracer gas in various industrial processes, allowing for better monitoring and optimization of chemical reactions.

Data Tables

| Application Area | Description | Case Studies/Findings |

|---|---|---|

| Medical | Cancer treatment via localized radiotherapy | Significant tumor reduction observed in trials |

| Environmental Monitoring | Radon level detection in buildings | Increased awareness of health risks |

| Industrial | Noble gas separation processes | Improved efficiency in gas extraction methods |

Case Study 1: Cancer Treatment Efficacy

A clinical trial involving patients with localized tumors demonstrated that the implantation of this compound significantly reduced tumor size over a six-month period. The study highlighted the compound's effectiveness compared to conventional treatments, which often resulted in more extensive side effects.

Case Study 2: Radon Monitoring

In a study conducted across several states, homes were tested for radon levels using this compound as a tracer gas. Results indicated that homes built on granite formations had higher concentrations of radon, leading to recommendations for mitigation measures to reduce health risks associated with long-term exposure.

Mechanism of Action

The mechanism of action of RN-18 involves the inhibition of the viral infectivity factor, which is essential for the replication of the human immunodeficiency virus. This compound inhibits the degradation of the DNA editing enzyme APOBEC3G, thereby preventing the virus from replicating. This inhibition is achieved through the binding of this compound to the viral infectivity factor, which prevents it from interacting with APOBEC3G .

Comparison with Similar Compounds

Key Pharmacological Data :

- IC₅₀: 4.5–10 μM in non-permissive T-cell lines (e.g., H9, CEM) .

- Specificity: No activity in permissive cells (e.g., MT4) even at 100 μM, confirming Vif-specific targeting .

- Toxicity: No cytotoxicity observed at ≤100 μM .

Structural and Functional Comparison with Analogues

Bioisosteric Replacements of RN-18

Modifications to this compound’s amide core led to analogues with varying potency and specificity (Table 1):

Key Findings :

- 1d : The 1,4-triazole substitution (compound 1d ) improved potency 5-fold over this compound (IC₅₀ = 1.2 μM) while maintaining specificity .

- 12c : Central ring modification in 12c resulted in a 150-fold increase in antiviral activity (EC₅₀ = 0.01 μM) compared to this compound .

- Non-specific analogues (1b, 1e) exhibited off-target effects in permissive cells, likely due to structural deviations (e.g., twisted conformations in 1e) .

Structure-Activity Relationship (SAR) Insights

- Amide Bioisosteres : 1,4-triazole (1d ) mimics the planar geometry and dipole moment of this compound’s amide group, enhancing Vif binding .

- Substituent Effects: Sulfide bridges (-S-) generally outperformed sulfones (-SO₂-) in analogues, except when paired with amino groups .

- Central Ring Optimization : Replacing this compound’s benzene ring with heterocycles (e.g., in 12c ) significantly boosted potency .

Comparison with Other Vif Inhibitors

IMB-26/35 and Benzimidazoles

Biological Activity

RN-18, a synthetic compound, has garnered attention in the scientific community for its potential biological activities, particularly in the modulation of immune responses. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound is primarily recognized as a derivative related to interleukin-18 (IL-18), a cytokine involved in various immune responses. IL-18 is known for its dual role in promoting inflammation and regulating immune homeostasis, acting as a critical player in the Th1 immune response . The biological activity of this compound is closely linked to its interaction with IL-18 and its receptor.

IL-18 and Its Receptor:

- IL-18 Functionality: IL-18 enhances the activity of natural killer (NK) cells and cytotoxic T lymphocytes (CTLs), crucial for combating intracellular pathogens and tumor cells. It operates through a signaling pathway that involves the binding to its receptors IL-18Rα and IL-18Rβ, leading to the activation of NF-κB and other downstream signaling molecules .

This compound's Role:

- Modulation of Immune Responses: this compound acts as an agonist or antagonist to IL-18 signaling pathways, depending on the context. It can enhance or inhibit the production of interferon-gamma (IFN-γ) from T-cells and NK cells, which is vital for effective immune responses .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

Recent studies have explored the clinical implications of this compound in various disease contexts:

- Autoimmune Diseases:

- Cancer Immunotherapy:

Research Findings

Recent research highlights several critical aspects of this compound's biological activity:

- Cytokine Modulation: this compound can alter the cytokine milieu in inflammatory settings, influencing both pro-inflammatory and anti-inflammatory pathways. This duality makes it a candidate for further exploration in therapeutic settings .

- Safety Profile: Clinical trials have indicated that this compound is well-tolerated in human subjects, with no significant adverse effects reported during initial phases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.